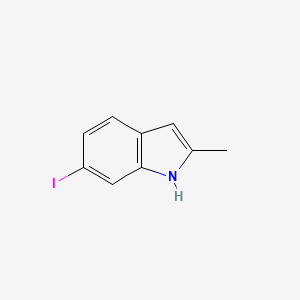

6-iodo-2-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-2-methyl-1H-indole is a

Biologische Aktivität

6-Iodo-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an indole ring substituted with an iodine atom at the sixth position and a methyl group at the second position. Its molecular formula is C10H8I with a molecular weight of approximately 243.04 g/mol. The presence of iodine enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antiviral Activity : Derivatives of this compound have shown promising activity against HIV-1, displaying low nanomolar potency against various viral strains, including those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

- Neuropharmacology : The compound has been investigated for its potential as a serotonin receptor modulator, which may contribute to cognitive enhancement and therapeutic strategies for neurodegenerative diseases.

- Enzyme Inhibition : Studies have highlighted its ability to inhibit cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution Reactions : The indole framework allows for electrophilic substitution reactions, enhancing its reactivity with biological targets.

- Receptor Modulation : As a serotonin receptor modulator, it may influence neurotransmission pathways, affecting mood and cognitive functions.

- Antiviral Mechanisms : Its interaction with viral proteins may disrupt viral replication processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antiviral Activity Against HIV-1

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV-1. The compounds showed low nanomolar potencies against various strains, indicating their potential as therapeutic agents for HIV treatment.

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of this compound with serotonin receptors revealed its capacity to modulate receptor activity. This modulation may lead to enhanced cognitive functions and therapeutic applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Iodoindole | Iodine at position 6 | Lacks methyl substitution at position 2 |

| 2-Methylindole | Methyl at position 2 | Does not contain iodine; hence less electrophilic |

| 5-Iodoindole | Iodine at position 5 | Different electrophilic properties due to iodine's position |

| 6-Bromoindole | Bromine instead of iodine | Generally less reactive than iodinated counterparts |

| 5-Methylindole | Methyl at position 5 | Alters reactivity patterns compared to 6-substituted compounds |

The presence of both iodine and a methyl group in this compound enhances its reactivity compared to other derivatives, making it a versatile compound in synthetic chemistry and medicinal applications.

Eigenschaften

IUPAC Name |

6-iodo-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPJHSIXYRNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.